molecular formula C24H23N5O5 B2537732 methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 873076-90-5

methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No. B2537732
CAS RN: 873076-90-5
M. Wt: 461.478
InChI Key: SDWUVIIRTKEXNR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that features a purine core, which is a bicyclic aromatic heterocycle consisting of a pyrimidine ring fused to an imidazole ring. The molecule is further modified with various functional groups, including a phenoxyphenyl group, which suggests potential for interaction with biological systems, possibly as a pharmaceutical agent.

Synthesis Analysis

The synthesis of purine derivatives can be achieved through various methods. One approach is the catalyst-free one-step synthesis of purine derivatives, as described in the synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis, considering the structural similarities with the purine core.

Molecular Structure Analysis

The molecular structure of purine derivatives can be complex, and their analysis often requires advanced techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These techniques can provide detailed information about the molecular geometry, electronic structure, and chemical properties of the compound.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including substitution reactions that are pivotal in modifying the purine core. For instance, the reaction of 6-halopurines with ethyl acetoacetate can yield different purine derivatives under different conditions . The compound may also participate in similar reactions, given its purine backbone.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives can be influenced by their molecular structure. For example, the presence of different substituents can affect the molecule's reactivity, solubility, and biological activity. Theoretical calculations, such as those performed using density functional theory (DFT), can predict various properties, including electrophilic and nucleophilic nature, as well as non-linear optical behaviors . These properties are crucial for understanding the potential applications of the compound in various fields, including pharmaceuticals and materials science.

Relevant Case Studies

While the provided papers do not mention specific case studies involving the exact compound , the methodologies and analyses discussed could be relevant for further research into its properties and potential applications. For instance, the antimicrobial activity of similar purine derivatives suggests that the compound could be explored for its biological activities. Additionally, the synthesis and characterization techniques could be employed to further investigate the compound's potential uses.

properties

IUPAC Name

methyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c1-26-21-20(22(31)29(24(26)32)15-19(30)33-2)28-14-6-13-27(23(28)25-21)16-9-11-18(12-10-16)34-17-7-4-3-5-8-17/h3-5,7-12H,6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWUVIIRTKEXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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